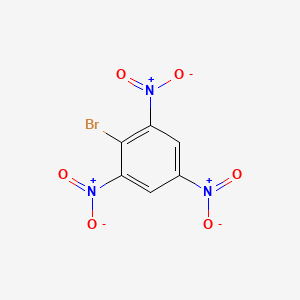

2-Bromo-1,3,5-trinitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,5-trinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrN3O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAMDVPZHYCFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrN3O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336456 | |

| Record name | 2-Bromo-1,3,5-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4185-53-9 | |

| Record name | 2-Bromo-1,3,5-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1,3,5 Trinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-bromo-1,3,5-trinitrobenzene. masterorganicchemistry.comscience.gov This reaction proceeds via a two-step addition-elimination mechanism. nih.gov The first step involves the attack of a nucleophile on the electron-poor aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comrsc.org The presence of multiple electron-withdrawing groups is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.com

Reactivity with Strong Nucleophiles

This compound exhibits significant reactivity towards strong nucleophiles. The rate and pathway of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, in the case of 1-halo-3,5-dinitrobenzenes, which are structurally related to this compound, the reaction pathway can lead to the substitution of either the halogen or a nitro group. researchgate.netmathnet.ru Hard Lewis bases, such as the 1,2,4-triazolate anion, tend to replace a nitro group, while soft Lewis bases like arenethiolates favor the displacement of the halogen atom. mathnet.ru Nucleophiles with intermediate properties can lead to a mixture of products, with the solvent playing a significant role in the regioselectivity. researchgate.netmathnet.ru

The table below summarizes the reactivity of 1-halo-3,5-dinitrobenzenes with various nucleophiles, illustrating the competing substitution pathways.

Role of Activating Nitro Groups in SNAr Kinetics and Regioselectivity

The three nitro groups in this compound are powerful activating groups for SNAr reactions. nih.gov They exert a strong -I (inductive) and -M (mesomeric or resonance) effect, withdrawing electron density from the aromatic ring and making it highly susceptible to nucleophilic attack. mathnet.ru This electron withdrawal stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction. masterorganicchemistry.comnih.gov

The positions of the nitro groups relative to the leaving group (the bromine atom) are critical. In this compound, the nitro groups are situated at the ortho and para positions relative to the site of nucleophilic attack (the carbon bearing the bromine). This arrangement is optimal for stabilizing the intermediate through resonance, as the negative charge can be delocalized onto the oxygen atoms of the nitro groups. masterorganicchemistry.com This is in contrast to, for example, 1-halo-3,5-dinitrobenzenes, where the activation is less pronounced due to the absence of a nitro group in direct conjugation (ortho or para) with the leaving group. mathnet.ru The steric bulk of the bromine atom can also influence the orientation of the adjacent nitro groups, potentially causing them to twist out of the plane of the aromatic ring and affecting the degree of resonance stabilization. stackexchange.com

Formation and Characterization of Meisenheimer Adducts with Anionic Species

The formation of stable Meisenheimer adducts is a hallmark of the reactivity of highly electron-deficient aromatic compounds like 1,3,5-trinitrobenzene (B165232) and its derivatives. rsc.orgresearchgate.net These adducts are formed by the addition of an anionic nucleophile to the aromatic ring. rsc.org For instance, 1,3,5-trinitrobenzene reacts with trihalogenomethyl anions, generated from the reduction of tetrahalogenomethanes, to form corresponding Meisenheimer adducts. rsc.org Similarly, hydride Meisenheimer adducts can be prepared from the reaction of 1,3,5-trinitrobenzene with tetrahydridoborate ions. rsc.org These adducts can then act as hydride donors in other reactions. rsc.org The formation of these stable intermediates provides strong evidence for the stepwise mechanism of SNAr reactions. masterorganicchemistry.com

Electrophilic Aromatic Substitution Peculiarities in Deactivated Systems

Electrophilic aromatic substitution (EAS) on a highly deactivated ring like that of this compound is extremely difficult. The strong electron-withdrawing nature of the three nitro groups makes the benzene (B151609) ring electron-poor and therefore highly resistant to attack by electrophiles. nih.govmsu.edu The nitro groups are meta-directing for electrophilic substitution. quora.com However, the deactivating effect is so profound that even under harsh conditions, further substitution is often not feasible. For example, 1,3-dinitrobenzene (B52904) is so strongly deactivated that it cannot be nitrated to 1,3,5-trinitrobenzene using a standard nitrating mixture. scirp.org Therefore, introducing an electrophile onto the this compound ring is generally not a viable synthetic route.

Advanced Reaction Mechanisms Involving Halogen and Nitro Functionalities

The interplay between the halogen and nitro functionalities in this compound and related compounds can lead to complex reaction pathways beyond simple substitution of one group. In some instances, a phenomenon known as vicarious nucleophilic substitution (VNS) can occur. chalmers.se This type of reaction involves the substitution of a hydrogen atom rather than a leaving group. Copper-mediated cross-coupling reactions of 1,3-dinitrobenzene and 1,3,5-trinitrobenzene with certain nucleophiles are proposed to proceed through an intermediate σ-adduct, a Meisenheimer adduct. chalmers.se

Furthermore, the relative leaving group ability in SNAr reactions of activated aryl halides often follows the order F > NO₂ > Cl ≈ Br > I, which is known as the "element effect". nih.gov This counterintuitive order, where the most electronegative halogen is the best leaving group, is attributed to the fact that the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comnih.gov The high electronegativity of fluorine strongly stabilizes the transition state leading to the intermediate. nih.gov

The table below presents kinetic parameters for the SNAr reaction of various 1-substituted-2,4-dinitrobenzenes with piperidine, illustrating the element effect.

Derivatization Strategies and Applications in Complex Organic Synthesis

2-Bromo-1,3,5-trinitrobenzene as a Versatile Synthetic Building Block

The strategic placement of a bromine atom and three nitro groups on the benzene (B151609) ring allows for a range of chemical modifications, making this compound a sought-after precursor in multi-step organic syntheses. The bromine atom can be readily displaced by various nucleophiles, while the nitro groups can be reduced or otherwise modified to introduce new functionalities.

Precursor in the Synthesis of Triamino-trinitrobenzene Derivatives (e.g., TATB)

One of the most significant applications of a close structural analog, 1,3,5-tribromo-2,4,6-trinitrobenzene (B14405753) (TBTNB), is in the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a remarkably stable and insensitive high explosive. osti.gov The first reported synthesis of TATB in 1888 involved the ammonolysis of TBTNB. osti.gov While other industrial-scale methods have since been developed, this initial route highlights the reactivity of the halogenated and nitrated benzene core towards amination. osti.gov

The synthesis of TATB from halogenated precursors like 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB), a compound structurally similar to this compound, typically involves nucleophilic aromatic substitution. In the Benziger process, TCTNB is aminated at elevated temperatures (150°C) to yield TATB. osti.govscielo.br This process underscores the feasibility of displacing halogen atoms with amino groups in highly nitrated aromatic systems.

| Precursor | Reagents | Conditions | Product | Key Findings |

| 1,3,5-Tribromo-2,4,6-trinitrobenzene (TBTNB) | Ammonia | Not specified | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | First reported synthesis of TATB. osti.gov |

| 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB) | Ammonia | 150°C | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | Industrial scale production method (Benziger process). osti.govscielo.br |

| 3,5-Dichloro-2,4,6-trinitroanisole | Ammonia | Not specified | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | High yield and purity of TATB. scielo.br |

Integration into N-Heterocyclic Compound Synthesis

The reactivity of this compound extends to the synthesis of various N-heterocyclic compounds. The electron-deficient nature of the aromatic ring facilitates reactions with binucleophilic reagents, leading to the formation of fused heterocyclic systems. For instance, reactions with substituted anilines can lead to the formation of carbazole (B46965) derivatives or other complex nitrogen-containing ring systems.

Recent research has demonstrated the substitution of chloro groups in 2,5-dichloro-1,3,5-trinitrobenzene with 3,5-dimethoxyaniline (B133145) to produce N¹,N³-bis(3,5-dimethoxyphenyl)-2,4,6-trinitrobenzene-1,3-diamine in excellent yield. acs.org This type of reaction highlights the potential for this compound to undergo similar substitutions, paving the way for the synthesis of a variety of N-heterocyclic structures. The resulting polynitro-functionalized N-heterocycles are of interest for their potential applications in energetic materials and as intermediates in medicinal chemistry.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2,5-Dichloro-1,3,5-trinitrobenzene | 3,5-Dimethoxyaniline | N¹,N³-bis(3,5-dimethoxyphenyl)-2,4,6-trinitrobenzene-1,3-diamine | Nucleophilic Aromatic Substitution |

| 1-Cyano-2,4,6-trinitrobenzene | Thiol salts | Products of substitution of all three nitro groups | Nucleophilic Aromatic Substitution |

Exploitation of Polybrominated and Polynitrated Aromatic Cores in Material Science

The rigid structure and the presence of multiple functional groups in polybrominated and polynitrated aromatic compounds make them valuable building blocks in the construction of novel materials with unique properties.

Formation of Porous Organic Frameworks (POFs) Utilizing Halogenated Building Units

Porous organic frameworks (POFs) are a class of materials characterized by high surface areas and permanent porosity, constructed from organic building units linked by strong covalent bonds. acs.orgrsc.org The judicious selection of building blocks is crucial in determining the final properties of the POF. Halogenated aromatic compounds are increasingly being utilized as building units in the synthesis of POFs. acs.org

The presence of bromine and nitro groups on an aromatic core, such as in this compound, offers several advantages for the construction of POFs. The halogen atoms can participate in coupling reactions, such as the Yamamoto-type Ullmann reaction, to form robust carbon-carbon bonds, leading to the formation of a stable, porous network. rsc.org For instance, PAF-1, a POF with an exceptionally high surface area, is synthesized from the tetrahedral building unit tetrakis(4-bromophenyl)methane. acs.org

Furthermore, the nitro groups can introduce specific functionalities into the pores of the framework. These groups can enhance the affinity of the POF for certain molecules, such as carbon dioxide, through dipole-quadrupole interactions, making them promising materials for gas storage and separation applications. nih.gov The ability to tune the properties of POFs by incorporating functionalized building blocks like this compound opens up possibilities for designing materials with tailored properties for applications in catalysis, sensing, and environmental remediation. acs.orgrsc.org The use of halogenated building units, particularly those containing iodine and bromine, has also been explored in the formation of halogen-bonded organic frameworks (XOFs), where the halogen bond acts as the primary directing force in the assembly of the porous structure. rsc.orgmdpi.comresearchgate.net

| Framework Type | Building Units | Key Features | Potential Applications |

| Porous Aromatic Frameworks (PAFs) | Rigid aromatic compounds (e.g., tetrakis(4-bromophenyl)methane) | High surface area, good stability. acs.org | Gas storage, separation, catalysis, sensing. acs.orgrsc.org |

| Halogen-Bonded Organic Frameworks (XOFs) | Halogenated tectons (e.g., zwitterionic aryliodonium species) | Assembly driven by halogen bonds. rsc.org | Adsorbents. rsc.org |

| Covalent Organic Frameworks (COFs) | Planar building blocks (e.g., 1,3,5-triaminobenzene derivatives) | Crystalline, porous structures. smolecule.com | Gas storage, molecular separation, catalysis. smolecule.com |

| Metal-Organic Frameworks (MOFs) | Metal ions and organic linkers (e.g., amine-functionalized ligands) | Tunable pore size and functionality. usf.edu | CO2 capture and conversion. usf.edu |

Crystallographic Analysis and Solid State Architectural Studies

Elucidation of Crystal Structures of 2-Bromo-1,3,5-trinitrobenzene

The solid-state structure of this compound, also known as Picryl Bromide, has been subject to crystallographic investigation, revealing the existence of multiple polymorphs. stackexchange.comsci-hub.se These studies, cataloged in the Cambridge Structural Database (CSD), show variations in crystal packing and density. sci-hub.se The molecule's geometry is influenced by steric hindrance between the bulky bromine atom and the adjacent nitro groups. This steric strain causes the two neighboring nitro groups to twist out of the plane of the benzene (B151609) ring, with reported dihedral angles of approximately 61-62 degrees. stackexchange.comechemi.com This twisting contrasts with the nitro group in the para position (C5), which remains more coplanar with the ring. stackexchange.com Consequently, the C-N bond lengths to the ortho-nitro groups (C1 and C3) are equivalent to each other but differ from the C-N bond length at the para-position (C5). echemi.com Specifically, single-crystal structure analysis has shown the C-N bonds ortho to the bromine to be slightly longer (1.483 Å and 1.493 Å) than the C-N bond para to it (1.461 Å), a direct result of the reduced resonance overlap from twisting. stackexchange.com

Detailed crystallographic data for several identified polymorphs of this compound are presented below.

Intermolecular Interactions in the Crystalline Lattice

A key interaction in the crystal lattice of halogenated nitroaromatics is halogen bonding. This occurs between the electrophilic region on the halogen atom, known as a σ-hole, and a nucleophilic atom, typically the oxygen of a nitro group. In this compound, the electron-withdrawing nature of the three nitro groups polarizes the bromine atom, creating a positive σ-hole that can interact favorably with the lone pair electrons on the oxygen atoms of nitro groups on adjacent molecules (Br···O). The strength and directionality of these halogen bonds are critical in guiding the assembly of molecules in the crystal. acs.org This type of interaction is a powerful tool in crystal engineering, enabling the design of supramolecular architectures with specific properties. figshare.comacs.org

Beyond halogen bonding, the crystalline architecture is stabilized by a variety of other non-covalent interactions. Among these, weak C-H···O hydrogen bonds are prevalent, where the aromatic C-H donors interact with the oxygen atoms of the nitro groups as acceptors. sci-hub.seresearchgate.net These interactions, though individually weak, collectively contribute to the stability of the three-dimensional network. rsc.org Additionally, π-π stacking interactions between the electron-deficient aromatic rings can occur, further influencing the packing arrangement. sci-hub.se The interplay of these varied forces, including halogen bonds, C-H···O interactions, and π-stacking, results in the compact and ordered crystalline structures observed for the different polymorphs of this compound. sci-hub.se

Halogen Bonding Interactions with Nitro Groups

Cocrystal Formation with 1,3,5-Trinitrobenzene (B165232) and Related Energetic Materials

The principles of supramolecular assembly observed in this compound are also evident in its capacity to form cocrystals with other molecules, particularly related energetic materials. While specific studies on cocrystals of this compound itself are not detailed, extensive research on the closely related compound 1,3,5-Tribromo-2,4,6-trinitrobenzene (B14405753) (TBTNB) provides significant insight into the governing interactions.

Researchers have successfully synthesized and characterized a series of isostructural energetic cocrystals by combining 1,3,5-Trinitrobenzene (TNB) with halogenated derivatives. figshare.comacs.org A notable example is the 2:1 cocrystal of TNB with 1,3,5-Tribromo-2,4,6-trinitrobenzene (TBTNB), denoted as (TNB)₂•(TBTNB). figshare.comresearchgate.netresearchgate.net This cocrystal is isostructural with the analogous cocrystal formed between TNB and 1,3,5-Triiodo-2,4,6-trinitrobenzene (TITNB). figshare.comacs.org The formation of these cocrystals results in materials with high crystallographic densities. figshare.comacs.orgresearchgate.net Computational studies have confirmed the stability of these cocrystals, with the (TNB)₂•(TBTNB) system being more stable than its individual components by 8.2 kJ/mol. figshare.comacs.org

Halogen bonding is the dominant directional force responsible for the assembly of these isostructural cocrystals. figshare.comacs.orgresearchgate.net The strong polarization induced by the nitro groups on the TBTNB molecule creates a highly electrophilic σ-hole on the bromine atoms, which then form short, strong halogen bonds with the oxygen atoms of the nitro groups on the TNB molecules. researchgate.net The Br···O interactions observed in the (TNB)₂•(TBTNB) cocrystal are among the second shortest nitro-bromo interactions recorded in the Cambridge Structural Database, highlighting the strength of this supramolecular synthon. figshare.comacs.org This predictable and robust interaction provides a reliable strategy for the design and synthesis of new energetic cocrystals, allowing for the fine-tuning of physical properties like density and stability through molecular-level control of the crystal architecture. figshare.comresearchgate.netrsc.org

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for detailing the molecular structure of 2-Bromo-1,3,5-trinitrobenzene in solution and the solid state. Advanced applications of this technique allow for a nuanced understanding of its electronic structure and non-covalent interactions.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ¹⁵N isotope, is a highly sensitive method for probing the local environments of nitrogen atoms within a molecule. For a compound like this compound, which contains three nitro (NO₂) groups, ¹⁵N NMR can distinguish between nitrogen atoms that may be chemically equivalent but are crystallographically inequivalent in the solid state.

In the solid phase, subtle differences in crystal packing, intermolecular contacts, and local symmetry can cause the nitrogen atoms of the three nitro groups to experience slightly different electronic environments. This inequivalence results in distinct resonances in the ¹⁵N solid-state NMR spectrum. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to enhance the signal of the low-abundance ¹⁵N nucleus and to average out anisotropic interactions, yielding higher resolution spectra.

For example, studies on the related compound 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) have shown that crystallographically distinct amino and nitro groups can be resolved, providing direct experimental evidence of the effects of intermolecular hydrogen bonding on the nitrogen environments. acs.orgresearchgate.net A similar approach for this compound would be expected to reveal the degree of equivalence of the three nitro groups in the crystal lattice. DFT calculations can further aid in assigning these resonances to specific nitrogen sites within the crystal structure. researchgate.net

Table 1: Illustrative ¹⁵N NMR Chemical Shift Data for Nitroaromatic Compounds This table illustrates the type of data obtained from ¹⁵N NMR studies on related compounds, showing distinct resonances for different nitrogen environments.

| Nitrogen Site | Typical Chemical Shift Range (δ, ppm) | Information Gleaned |

|---|---|---|

| Nitro Group (Ar-NO₂) | 350 - 380 | Sensitive to electronic effects of the aromatic ring and intermolecular interactions. |

| Amino Group (Ar-NH₂) | ~120 | Highly sensitive to hydrogen bonding, showing multiple resonances for inequivalent sites. acs.org |

Although this compound does not possess strong hydrogen bond donors, its three highly electron-withdrawing nitro groups make the oxygen atoms potential hydrogen bond acceptors. Advanced NMR techniques can probe weak intermolecular hydrogen bonding interactions between the compound and other molecules. acs.org

The chemical shifts of the aromatic protons (C-H) on the ring are sensitive to their electronic environment. acs.org The formation of a hydrogen bond with the oxygen atoms of a nitro group would further withdraw electron density, leading to a downfield shift (higher ppm value) of the nearby aromatic proton resonances in the ¹H NMR spectrum. By performing NMR titrations—where a hydrogen-bond-donating species is incrementally added to a solution of this compound—one can monitor the changes in chemical shifts (Δδ) to characterize the strength and stoichiometry of the interaction. nih.gov

Furthermore, two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can establish correlations between protons and carbon or nitrogen atoms, helping to unequivocally assign shifts and observe the electronic perturbations caused by intermolecular interactions across the entire molecular framework.

Solid-State <sup>15</sup>N NMR for Nitrogen Environment Analysis

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and molecular vibrations within this compound.

The vibrational spectrum of this compound is dominated by the characteristic modes of the nitro groups and the substituted benzene (B151609) ring.

Nitro Group Vibrations : The most prominent features in the IR spectrum are the strong absorptions corresponding to the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the N-O bonds in the NO₂ groups. These typically appear in the ranges of 1520-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The exact positions of these bands are sensitive to the electronic effects of the benzene ring and the bromine substituent.

Aromatic Ring Vibrations : The C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching modes are found above 3000 cm⁻¹.

Carbon-Halogen Vibration : The C-Br stretching vibration is expected to appear as a weaker band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. While the N-O stretching modes are also visible, Raman spectra are often more useful for identifying the symmetric vibrations of the benzene ring and the C-N stretching modes, which can be weak or absent in the IR spectrum. Computational studies using Density Functional Theory (DFT) are often paired with experimental data to achieve precise assignment of all vibrational modes. researchgate.netjchps.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman | Medium-Weak |

| NO₂ Asymmetric Stretch | 1520 - 1560 | FT-IR | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman | Medium |

| NO₂ Symmetric Stretch | 1335 - 1370 | FT-IR | Strong |

| C-N Stretch | 830 - 870 | Raman, FT-IR | Medium |

| C-Br Stretch | 500 - 600 | FT-IR, Raman | Medium-Weak |

Due to the presence of three powerful electron-withdrawing nitro groups, the aromatic ring of this compound is highly electron-deficient. This makes it an excellent electron acceptor, capable of forming charge-transfer (CT) complexes with various electron-donor molecules (e.g., aromatic hydrocarbons, amines). wikipedia.orgoup.com The formation of such a complex involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Vibrational spectroscopy is instrumental in studying these CT complexes. Upon complexation, the electron density within the this compound molecule is altered, which in turn affects the vibrational frequencies. Specifically, the N-O stretching frequencies are particularly sensitive to this change. The slight increase in electron density on the acceptor molecule typically leads to a shift of the NO₂ stretching bands to lower wavenumbers (a red shift), providing evidence of the CT interaction. researchgate.net The magnitude of this shift can be correlated with the strength of the donor-acceptor interaction.

Characterization of Molecular Vibrations and Functional Groups

X-ray Diffraction Techniques Beyond Basic Structure Determination

While single-crystal X-ray diffraction (XRD) is the definitive method for determining the basic molecular structure (bond lengths, bond angles), its utility extends far beyond this. For a molecule like this compound, advanced XRD analysis provides critical insights into the supramolecular assembly and intermolecular forces that govern its solid-state properties. mdpi.com

XRD analysis reveals the precise arrangement of molecules in the crystal lattice, defining the unit cell parameters and the space group. mdpi.com This information is fundamental to understanding crystal packing. For nitroaromatic compounds, π-π stacking interactions are common, where the electron-deficient rings stack with adjacent molecules. XRD precisely measures the distances and orientations of these stacked rings.

Furthermore, XRD is essential for identifying and characterizing specific non-covalent interactions. In this compound, this includes the analysis of potential halogen bonds. A halogen bond is a non-covalent interaction where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen atom of a nitro group on a neighboring molecule. Studies on isostructural cocrystals of 1,3,5-trinitrobenzene (B165232) with halogenated benzenes have demonstrated the critical role of halogen bonding in directing crystal assembly. researchgate.net Advanced XRD analysis can precisely measure the contact distances and angles of these Br···O interactions, confirming their existence and strength.

Powder X-ray Diffraction for Polymorph and Cocrystal Identification

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive analytical technique used to analyze polycrystalline materials. It is a primary tool for identifying crystalline phases, including different polymorphs and cocrystals, based on their unique diffraction patterns. americanpharmaceuticalreview.comunits.it Each crystalline solid produces a characteristic diffraction pattern, often referred to as a "fingerprint," which is determined by its crystal structure. units.it Consequently, different polymorphs or cocrystals of the same compound will exhibit distinct PXRD patterns. americanpharmaceuticalreview.com

The identification process involves comparing the experimental PXRD pattern of a sample to reference patterns. For polymorph screening, a compound is subjected to various crystallization conditions, and PXRD is used to determine if new crystalline forms have been produced. americanpharmaceuticalreview.com The appearance of a new, unique pattern indicates the discovery of a new polymorph.

In the context of cocrystal identification, PXRD is used to confirm whether a new crystalline phase has formed from the co-crystallization of two or more different molecular components, as opposed to a simple physical mixture of the individual components. The experimental PXRD pattern of the product is compared to the patterns of the starting materials and to a pattern simulated from the single-crystal structure of the potential cocrystal, if available. amazonaws.com

While specific PXRD studies detailing polymorphs of this compound are not extensively documented in publicly accessible literature, the methodology is well-established in related nitroaromatic compounds. For instance, studies on cocrystals of the parent molecule, 1,3,5-trinitrobenzene (TNB), with halogenated benzene derivatives like 1,3,5-tribromo-2,4,6-trinitrobenzene (B14405753) (TBTNB) demonstrate the utility of PXRD. amazonaws.comacs.org In these cases, the formation of a new 2:1 cocrystal was confirmed by PXRD, which showed a unique pattern distinct from either of the pure components. amazonaws.com The experimental pattern was also in good agreement with the pattern simulated from the single-crystal X-ray diffraction structure, providing definitive evidence of cocrystal formation. amazonaws.com

Table 1: Illustrative Application of PXRD in Cocrystal Identification for a Related System (TNB/TBTNB)

| Sample | PXRD Pattern Description | Inference |

|---|---|---|

| 1,3,5-Trinitrobenzene (TNB) | Characteristic pattern for pure TNB. | Reference Material |

| 1,3,5-Tribromo-2,4,6-trinitrobenzene (TBTNB) | Characteristic pattern for pure TBTNB. | Reference Material |

Single Crystal X-ray Diffraction for Precise Geometric Parameters

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise atomic coordinates, from which it is possible to calculate accurate bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation and its packing within the crystal. nih.gov

For this compound, also known as picryl bromide, SCXRD studies reveal significant steric strain imposed by the bulky bromine atom and the adjacent nitro groups. This strain leads to notable distortions from an idealized planar geometry. stackexchange.com The nitro groups ortho to the bromine atom are forced to twist significantly out of the plane of the benzene ring to minimize steric repulsion. stackexchange.com This twisting has a direct impact on the electronic structure, as it can reduce the resonance between the nitro groups and the aromatic ring. stackexchange.com

A single crystal structure investigation has provided detailed geometric parameters for this compound. stackexchange.comnih.gov The analysis shows a difference in the C-N bond lengths. The C-N bond para to the bromine atom is shorter than the two C-N bonds ortho to the bromine, which are inequivalent to each other due to crystal packing forces. stackexchange.com This variation highlights the interplay of steric and electronic effects within the molecule.

Table 2: Selected Geometric Parameters for this compound from Single Crystal X-ray Diffraction

| Parameter | Description | Value (Å or °) | Reference |

|---|---|---|---|

| Bond Lengths | |||

| C-N (para) | Carbon-Nitrogen bond length for the nitro group at position 5. | 1.461 Å | stackexchange.com |

| C-N (ortho 1) | Carbon-Nitrogen bond length for one nitro group adjacent to bromine. | 1.483 Å | stackexchange.com |

| C-N (ortho 2) | Carbon-Nitrogen bond length for the other nitro group adjacent to bromine. | 1.493 Å | stackexchange.com |

| Bond Angles & Torsions |

Note: The values presented are from a specific crystal structure determination and may vary slightly between different studies or polymorphs. The dihedral angle is based on computational geometry optimizations that align with crystal structure findings. stackexchange.com

This precise structural data from SCXRD is crucial for understanding the molecule's reactivity, intermolecular interactions, and physical properties. It also provides a benchmark for validating and refining computational models of the molecule. stackexchange.com

Compound Name Table

| Compound Name | Synonym(s) |

|---|---|

| This compound | Picryl bromide nih.gov |

| 1,3,5-Trinitrobenzene | TNB amazonaws.com |

Theoretical and Computational Chemistry of 2 Bromo 1,3,5 Trinitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-bromo-1,3,5-trinitrobenzene at the molecular level. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing its geometry and electronic landscape.

Density Functional Theory (DFT) calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within the this compound molecule. Computational studies have revealed that the central benzene (B151609) ring is largely planar. However, the three nitro (-NO₂) groups attached to it are slightly twisted out of this plane. This structural feature is a result of steric hindrance, which is the repulsion between the bulky nitro groups, forcing them into a more energetically favorable, non-planar orientation.

The electronic properties of this compound are significantly influenced by the presence of the three electron-withdrawing nitro groups and the bromine atom. These substituents pull electron density away from the benzene ring, which in turn lowers the energy levels of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. For this compound, this gap is relatively large, suggesting a high degree of stability.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP surface clearly shows areas of negative electrostatic potential, primarily located around the oxygen atoms of the nitro groups. These regions are susceptible to attack by electrophiles. Conversely, a region of positive electrostatic potential, termed a "sigma-hole" (σ-hole), is observed on the outer side of the bromine atom, along the axis of the carbon-bromine bond. This positive region makes the bromine atom an effective halogen bond donor.

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

|---|---|

| Dipole Moment | 1.12 D |

| HOMO Energy | -9.95 eV |

| LUMO Energy | -4.98 eV |

| HOMO-LUMO Gap | 4.97 eV |

The electrophilicity index is a measure of a molecule's ability to accept electrons, and for this compound, this index is high. This is a direct consequence of the strong electron-withdrawing nature of the three nitro groups, which makes the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles (electron-rich species).

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Molecular Dynamics and Simulations

Molecular dynamics (MD) simulations offer a way to observe the motion and interactions of this compound molecules over time. These simulations can be performed for the compound in various states, such as in a solution or as a solid crystal. By simulating the movements of individual atoms and molecules, MD can provide valuable information on conformational flexibility, diffusion rates, and the nature of intermolecular forces. In the context of energetic materials, MD simulations are particularly useful for studying the initial steps of decomposition under extreme conditions like high temperatures or shock waves, offering insights into the material's stability and safety.

Modeling of Intermolecular Interactions and Crystal Lattice Energies

The way this compound molecules interact with each other and with other chemical species is crucial for understanding its solid-state properties. Computational modeling is a powerful tool for investigating these interactions and predicting the stability of its crystalline forms.

Halogen bonding is a significant non-covalent interaction that plays a key role in the crystal engineering of this compound. The previously mentioned σ-hole on the bromine atom allows it to act as a halogen bond donor, forming directional interactions with electron-rich atoms (halogen bond acceptors) in neighboring molecules.

Table 2: Calculated Interaction Energies for Halogen-Bonded Complexes of this compound

| Halogen Bond Acceptor | Interaction Energy (kcal/mol) |

|---|---|

| Quinuclidine | -7.5 |

| Pyridine | -6.8 |

| Acetone | -4.5 |

Cocrystallization is a strategy used to create new solid materials with tailored properties by combining two or more different molecules in a single crystal lattice. The strong halogen bonding capability of this compound makes it an excellent candidate for forming cocrystals.

Computational methods are employed to predict the likelihood of cocrystal formation and to assess the stability of the resulting structures. By calculating the lattice energy of a proposed cocrystal, which is the energy released when molecules come together to form a crystal, it is possible to gauge its thermodynamic stability. These predictive models, often used in conjunction with data from crystallographic databases, guide the experimental design of new cocrystals with specific properties, such as enhanced thermal stability or modified energetic characteristics.

Research Gaps and Future Directions in 2 Bromo 1,3,5 Trinitrobenzene Chemistry

Exploration of Novel Synthetic Pathways

The current synthesis of 2-bromo-1,3,5-trinitrobenzene typically involves the nitration of an appropriate precursor. However, there is a need to explore more efficient, safer, and environmentally benign synthetic routes. Future research could focus on:

Direct Bromination of 1,3,5-trinitrobenzene (B165232): Investigating catalytic systems that can facilitate the direct bromination of 1,3,5-trinitrobenzene would be a significant advancement. This could involve the use of novel catalysts that can activate the otherwise deactivated aromatic ring towards electrophilic substitution.

Alternative Halogenating Agents: Research into milder and more selective brominating agents could lead to higher yields and fewer byproducts. This could include exploring N-bromo reagents or enzymatic halogenation methods.

Flow Chemistry Approaches: The application of continuous flow technology to the synthesis of this compound could offer improved safety, better reaction control, and easier scalability, which is particularly important when dealing with energetic materials.

Deeper Mechanistic Insights into Complex Reactions

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the three nitro groups, making the benzene (B151609) ring highly susceptible to nucleophilic attack. While reactions like nucleophilic aromatic substitution (SNAr) are known, a deeper mechanistic understanding is required.

Future research should aim to:

Elucidate Reaction Intermediates: Detailed studies, potentially using advanced spectroscopic techniques like time-resolved spectroscopy, could help in the detection and characterization of transient intermediates, such as Meisenheimer complexes, formed during its reactions. researchgate.net

Computational Modeling: Quantum chemical calculations can provide valuable insights into the reaction pathways, transition states, and the role of the bromine atom in influencing reactivity compared to other halogenated analogs. researchgate.net This can help in predicting the outcomes of unknown reactions and in designing new synthetic strategies.

Kinetics and Isotope Effect Studies: Performing detailed kinetic studies and measuring kinetic isotope effects can provide quantitative data on the reaction mechanisms, helping to distinguish between different proposed pathways.

Advanced Materials Science Applications

The high nitrogen content and density of this compound make it an interesting candidate for applications in advanced materials, particularly in the field of energetic materials. acs.org

Potential areas for future exploration include:

Co-crystallization: The formation of co-crystals with other energetic or non-energetic molecules is a promising strategy to tailor the properties of materials. researchgate.netresearchgate.net Research into co-crystals of this compound could lead to the development of new insensitive high explosives (IHEs) or materials with unique optical or electronic properties. researchgate.netresearchgate.net Studies have shown that co-crystals with 1,3,5-triiodo-2,4,6-trinitrobenzene and 1,3,5-tribromo-2,4,6-trinitrobenzene (B14405753) can be formed. researchgate.net

Precursor for Novel Energetic Polymers: The reactivity of the bromine atom allows for its use as a monomer or cross-linking agent in the synthesis of novel energetic polymers. These polymers could offer a combination of high energy density and improved mechanical properties.

Functional Dyes and Sensors: The chromophoric nature of the trinitrophenyl moiety suggests potential applications in the development of functional dyes and sensors. The bromine atom provides a handle for further functionalization to tune the absorption and emission properties or to introduce specific recognition sites for sensing applications.

Further Elucidation of Solid-State Phenomena and Intermolecular Forces

The arrangement of molecules in the solid state significantly influences the physical properties of a material, including its density, stability, and sensitivity to external stimuli. sci-hub.se For this compound, a detailed understanding of its solid-state behavior is crucial for its safe handling and application.

Future research should focus on:

Polymorphism Screening: A systematic investigation into the potential polymorphs of this compound is warranted. Different crystalline forms can exhibit vastly different properties, and identifying and characterizing them is of fundamental importance. researchgate.net

High-Pressure Crystallography: Studying the crystal structure of this compound under high pressure can provide insights into its compressibility and phase transitions, which is relevant for understanding its behavior under extreme conditions.

Quantitative Analysis of Intermolecular Forces: While the importance of intermolecular forces like halogen bonding and π-π stacking has been recognized, a more quantitative analysis using advanced crystallographic techniques and computational methods is needed. researchgate.netpolito.it Understanding the interplay of these forces is key to predicting and controlling the crystal packing and, consequently, the material's properties. sci-hub.sepolito.it Due to steric hindrance from the bulky bromine atom, the adjacent nitro groups are likely twisted out of the plane of the aromatic ring, which affects resonance and bond lengths. stackexchange.comechemi.com

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-bromo-1,3,5-trinitrobenzene?

Answer:

The compound is typically synthesized via two routes:

- Bromination of 1,3,5-trinitrobenzene : Direct bromination using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled conditions (≤50°C). Side reactions, such as over-bromination, are mitigated by stoichiometric control .

- Nitration of brominated precursors : Sequential nitration of bromobenzene derivatives under mixed-acid conditions (HNO₃/H₂SO₄). This method requires careful temperature regulation (<100°C) to avoid decomposition .

Key validation : Purity is confirmed via HPLC (retention time comparison) and ¹H NMR (absence of aromatic proton signals at δ 7.0–8.5 ppm) .

Basic: What safety protocols are critical when handling this compound?

Answer:

Due to its nitroaromatic structure, the compound is highly sensitive to shock, friction, and heat. Mandatory precautions include:

- Lab setup : Use remotely operated equipment in blast-proof fume hoods. Ground all apparatus to prevent static discharge .

- Personal protective equipment (PPE) : Anti-static lab coats, face shields, and flame-resistant gloves.

- Storage : Keep in small quantities (<5 g) at 2–8°C, hydrated with 20% water to suppress accidental detonation .

Advanced: How does the crystal structure influence the compound’s stability and reactivity?

Answer:

Single-crystal X-ray diffraction (SHELXL software ) reveals that steric hindrance from bromine and nitro groups destabilizes the lattice, lowering the activation energy for decomposition. Key findings:

- Packing density : Lower density (1.72 g/cm³) compared to TNT (1.65 g/cm³) correlates with reduced thermal stability .

- Hydrogen bonding : Absence of intermolecular H-bonding increases sensitivity to external stimuli.

Experimental design : Crystallize the compound in acetone/hexane (1:3) at -20°C for optimal diffraction quality .

Advanced: How can thermal decomposition kinetics be analyzed to predict hazardous behavior?

Answer:

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed under inert atmospheres (N₂ or Ar):

- DSC parameters : Heating rate 5°C/min, sample mass ≤1 mg. Exothermic peaks >200°C indicate decomposition onset .

- Kinetic modeling : Use the Kissinger method to calculate activation energy (Eₐ). Reported Eₐ for this compound is ~150 kJ/mol, 15% lower than TNT, confirming higher instability .

Mitigation strategy : Stabilizers like phlegmatizers (e.g., waxes) reduce decomposition rates by 30–40% .

Basic: What analytical techniques validate the compound’s purity and structural integrity?

Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) identifies impurities (<0.5% area).

- Spectroscopy : ¹³C NMR confirms substitution patterns (distinct signals for Br-C at δ 120–125 ppm and NO₂-C at δ 145–150 ppm) .

- Elemental analysis : Match calculated vs. observed C, H, N, Br percentages (tolerance ≤0.3%) .

Advanced: What challenges arise in functionalizing this compound without inducing detonation?

Answer:

Electrophilic substitution reactions (e.g., nitration, sulfonation) risk uncontrolled exothermicity. Strategies include:

- Low-temperature catalysis : Use Cu(OTf)₂ at -30°C to moderate reaction rates .

- Microreactor systems : Continuous flow reactors minimize thermal gradients, reducing decomposition by 50% .

Case study : Bromine-to-iodine exchange via Finkelstein reaction (NaI in acetone, 0°C) achieves 85% yield without detonation .

Advanced: How does the compound’s electronic structure impact its sensitivity to initiation?

Answer:

Density functional theory (DFT) calculations (B3LYP/6-311+G**) show:

- Charge distribution : The bromine atom withdraws electron density, weakening C-NO₂ bonds (bond order 1.2 vs. 1.5 in TNT) .

- Frontier orbitals : A smaller HOMO-LUMO gap (4.1 eV vs. 4.8 eV for TNT) lowers the energy barrier for radical formation, enhancing sensitivity .

Experimental validation : Laser-induced breakdown spectroscopy (LIBS) tracks radical species (NO₂•, Br•) during decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.